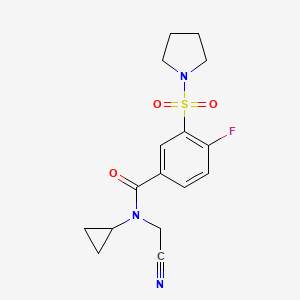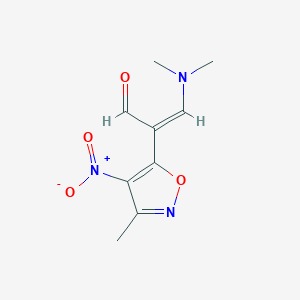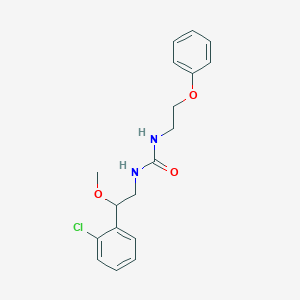![molecular formula C15H17N3O3S B2389502 N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide CAS No. 1170256-53-7](/img/structure/B2389502.png)
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBZ is a benzamide derivative that has been found to exhibit high affinity for vesicular monoamine transporter type 2 (VMAT2), a protein that plays a critical role in the storage and release of monoamines such as dopamine, norepinephrine, and serotonin in neurons.
Scientific Research Applications
Catalytic Synthesis and Reactivity
Catalyst-Free Synthesis of Derivatives
A novel class of compounds, including derivatives of N-[1-(1,1-dioxo-1λ^6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide, has been synthesized through catalyst-free methods, indicating a potential for efficient production processes. The synthesis involves 1,3-dipolar cycloaddition and rearrangement under mild conditions, demonstrating versatility in chemical reactions and potential for further functionalization (Liu et al., 2014).
Antiviral and Antitumor Applications
Antiavian Influenza Virus Activity
Novel benzamide-based 5-aminopyrazoles and their derivatives, related structurally to N-[1-(1,1-dioxo-1λ^6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide, have shown remarkable activity against the avian influenza virus, highlighting a potential avenue for developing new antiviral drugs (Hebishy et al., 2020).
Antitumor Agents
Derivatives based on the structural motif of N-[1-(1,1-dioxo-1λ^6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide have been synthesized and evaluated for their antitumor properties. Certain compounds exhibit selective cytotoxicity against tumorigenic cell lines, suggesting their potential as antitumor agents (Yoshida et al., 2005).
Molecular Interaction Studies
Supramolecular Gelators
N-(Thiazol-2-yl)benzamide derivatives, which share structural features with N-[1-(1,1-dioxo-1λ^6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide, have been explored for their gelation behavior. These studies highlight the significance of methyl functionality and S⋯O interactions in dictating gelation/non-gelation behavior, providing insights into the design of supramolecular materials (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-9-14(16-15(19)12-5-3-2-4-6-12)18(17-11)13-7-8-22(20,21)10-13/h2-6,9,13H,7-8,10H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKIWUSGVZUZAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![(2-Isopropyl-5-methyl-cyclohexyl) 2-[3-methyl-2-[(2-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate chloride](/img/structure/B2389425.png)

![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)





![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)
![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)
